Scientific Field: Organic Chemistry
Summary of Application: 2-Bromo-3-hydroxybenzonitrile is used in the study of regioselective electrophilic aromatic brominations. This process is a common synthetic method used to prepare aryl bromides, which are very useful intermediates in organic synthesis .
Methods of Application: The electrophilic aromatic bromination of 3-hydroxybenzonitrile afforded 2-bromo-5-hydroxybenzonitrile and 2-bromo-3-hydroxybenzonitrile in 73% and 18% yields, respectively .
Results or Outcomes: The calculated results from this study agreed well with the corresponding experimental data, and the reliability of the resulting positional selectivity was verified by the corresponding experimental data .
Scientific Field: Green Chemistry
Summary of Application: 2-Bromo-3-hydroxybenzonitrile can be used in the green synthesis of benzonitrile. This process uses ionic liquid with multiple roles as the recycling agent .
Methods of Application: The ionic liquid [HSO3-b-Py]·HSO4 exhibited the multiple roles of co-solvent, catalysis and phase separation, thus the use of metal salt catalyst was eliminated, and no additional catalyst was needed .
Results or Outcomes: When the molar ratio of benzaldehyde to (NH2OH)2·[HSO3-b-Py]·HSO4 was 1:1.5, the volume ratio of paraxylene to [HSO3-b-Py]·HSO4 was 2:1, the benzaldehyde conversion and benzonitrile yield were both 100% at 120 °C in 2 h .
2-Bromo-3-hydroxybenzonitrile is characterized by its unique combination of functional groups, which include:
This compound's structural features make it an interesting candidate for studies in organic synthesis and medicinal chemistry .
The presence of the bromine atom allows 2-Bromo-3-hydroxybenzonitrile to undergo various chemical transformations, such as:
Several synthetic routes exist for producing 2-Bromo-3-hydroxybenzonitrile:
2-Bromo-3-hydroxybenzonitrile finds applications in:
Several compounds share structural similarities with 2-Bromo-3-hydroxybenzonitrile. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-Bromo-4-hydroxybenzonitrile | C7H4BrNO | Bromine at position 3 |
4-Amino-2-bromo-3-hydroxybenzonitrile | C7H5BrN2O | Contains an amino group |
3-Hydroxybenzonitrile | C7H5NO | Lacks bromine |
What sets 2-Bromo-3-hydroxybenzonitrile apart from these similar compounds is its specific substitution pattern on the benzene ring, which influences its reactivity and potential applications in synthesis and biological studies. The combination of a bromine atom, hydroxyl group, and nitrile functionality provides unique opportunities for further exploration in both chemical and pharmaceutical contexts .